BRD4 Inhibitor-24

Description

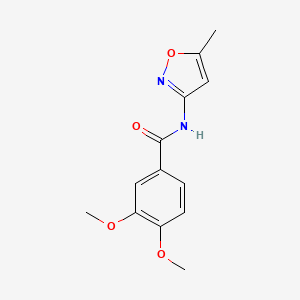

The exact mass of the compound 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide is 262.09535693 g/mol and the complexity rating of the compound is 313. The solubility of this chemical has been described as 26.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-6-12(15-19-8)14-13(16)9-4-5-10(17-2)11(7-9)18-3/h4-7H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZELTTNSPNYMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321914 | |

| Record name | 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

309951-18-6 | |

| Record name | 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD4 Inhibitors

Disclaimer: The specific compound "BRD4 Inhibitor-24" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of the mechanism of action for the general class of Bromodomain-containing protein 4 (BRD4) inhibitors, leveraging data from well-characterized molecules such as JQ1, OTX015, and I-BET762.

Core Mechanism of Action: Competitive Inhibition of Bromodomains

Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene expression.[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails through their bromodomains (BD1 and BD2).[2][3] This interaction is critical for the recruitment of transcriptional machinery to specific gene loci, thereby initiating and elongating transcription.[1][2]

BRD4 inhibitors are small molecules that function as competitive antagonists to this process.[4][5] They are designed to fit into the hydrophobic pocket of the bromodomains where acetylated lysines would normally bind.[6][7] By occupying this pocket, the inhibitors prevent BRD4 from associating with chromatin.[4][5] This displacement of BRD4 from gene promoters and enhancers, especially super-enhancers that drive the expression of key oncogenes, leads to a significant suppression of target gene transcription.[4]

The primary downstream effect of this inhibition is the downregulation of genes crucial for cancer cell proliferation, survival, and growth. One of the most well-documented targets is the proto-oncogene MYC.[1][4][8]

Quantitative Data Presentation

The potency of BRD4 inhibitors is typically evaluated through biochemical and cellular assays. The following tables summarize key quantitative data for several well-characterized BRD4 inhibitors.

Table 1: Biochemical Potency of Common BRD4 Inhibitors

| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Reference |

| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | [6][9] |

| BRD4 (BD2) | AlphaScreen | 33 | [6][9] | |

| BRD4 (BD1) | ITC | ~50 | [6] | |

| BRD4 (BD2) | ITC | ~90 | [6] | |

| OTX015 | BRD2, BRD3, BRD4 | Competitive Inhibition | 92-112 | [4] |

| I-BET762 | BRD2, BRD3, BRD4 | BROMOscan | Kd = 25-52 | [7] |

| BRD4 | FRET | IC50 = 35 | [7] |

Note: IC50 and Kd values can vary depending on the specific assay conditions and experimental setup.

Table 2: Cellular Activity of Common BRD4 Inhibitors

| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |

| (+)-JQ1 | NMC (Patient-derived) | Proliferation | ~0.5 | [6] |

| Multiple Myeloma (MM.1S) | Proliferation | 0.049 | [7] | |

| OTX015 | Various Leukemia Cell Lines | Proliferation | Submicromolar | [4][10] |

| I-BET762 | Multiple Myeloma (MM.1S) | Proliferation | 0.038 | [7] |

| MLL-fusion Leukemia (MV4;11) | Proliferation | 0.004 | [7] |

Signaling Pathways

BRD4 inhibition impacts several critical signaling pathways implicated in cancer and inflammation.

The BRD4-MYC Axis

A primary mechanism of action for the anti-cancer effects of BRD4 inhibitors is the suppression of MYC transcription. BRD4 is known to occupy the super-enhancer regions that drive high-level expression of MYC. By displacing BRD4 from these regions, inhibitors cause a rapid downregulation of MYC mRNA and protein levels, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][4][8]

The NF-κB Signaling Pathway

BRD4 also plays a role in inflammatory signaling by interacting with acetylated RelA, a subunit of the NF-κB transcription factor. This interaction is important for the transcription of pro-inflammatory genes. BRD4 inhibitors can disrupt this interaction, leading to anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BRD4 inhibitors.

Chromatin Immunoprecipitation (ChIP) to Assess BRD4 Occupancy

This protocol determines if a BRD4 inhibitor displaces BRD4 from specific genomic regions, such as the MYC enhancer.

Materials:

-

Cancer cell line of interest

-

BRD4 inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)

-

Formaldehyde (B43269) (37%)

-

Glycine (B1666218) (1.25 M)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

ChIP-validated anti-BRD4 antibody and non-specific IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cell Treatment: Treat cells with the BRD4 inhibitor or vehicle control for the desired time.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture media and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Lysis: Harvest and lyse the cells to isolate the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution: Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-links: Reverse the formaldehyde cross-links by incubating at 65°C overnight.

-

DNA Purification: Digest proteins with Proteinase K and purify the DNA.

-

Analysis: Use the purified DNA for qPCR with primers specific for the target genomic region (e.g., MYC enhancer) to quantify BRD4 occupancy.

RT-qPCR to Measure MYC Gene Expression

This protocol quantifies the effect of BRD4 inhibition on the mRNA levels of a target gene like MYC.

Materials:

-

Cancer cell line of interest

-

BRD4 inhibitor and vehicle control

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment: Treat cells with various concentrations of the BRD4 inhibitor or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative PCR using primers for MYC and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.

Experimental Workflow Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation | bioRxiv [biorxiv.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of BRD4 Inhibitor-24: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in oncology. Its role in regulating the transcription of key oncogenes such as c-Myc and its involvement in proliferative signaling pathways have spurred the development of small molecule inhibitors. This technical guide provides an in-depth overview of a specific BRD4 inhibitor, designated as BRD4 Inhibitor-24 (also known as compound 3U). We will delve into its discovery, a plausible synthetic route, and its biological activity. This document also outlines detailed experimental protocols for its characterization and visualizes the key signaling pathways it modulates.

Introduction to BRD4 and Its Role in Cancer

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. These bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.

By binding to acetylated chromatin, BRD4 acts as a scaffold, recruiting the positive transcription elongation factor b (P-TEFb) complex to the promoters of target genes. This leads to the phosphorylation of RNA polymerase II and subsequent transcriptional elongation. BRD4 has been shown to be a critical regulator of a number of oncogenes, most notably c-Myc, and is also involved in the NF-κB signaling pathway, both of which are central to cancer cell proliferation, survival, and inflammation.[1][2] The inhibition of BRD4 has been demonstrated to downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in various cancer models.

Discovery of this compound (Compound 3U)

This compound, also referred to as compound 3U, was identified as a potent inhibitor of BRD4. Information regarding this compound is primarily found in the Chinese patent CN107721975A. The inhibitor demonstrates antitumor activity against the MCF7 breast cancer cell line and the K562 chronic myelogenous leukemia cell line.

The chemical structure of this compound is N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide.

Synthesis of this compound

-

Synthesis of the Pyrazole (B372694) Carboxylic Acid Moiety: This can be achieved through a multi-step synthesis starting from hydrazine (B178648) and a ketoester, followed by N-methylation and functional group manipulation to yield the carboxylic acid.

-

Synthesis of the Quinolinyloxy-aniline Moiety: This would likely involve an etherification reaction between 4-chloro-6,7-dimethoxyquinoline (B44214) and 4-amino-2-fluorophenol.

-

Amide Coupling: The final step would be the coupling of the pyrazole carboxylic acid with the quinolinyloxy-aniline derivative using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS) to form the final amide bond.

Quantitative Biological Data

The primary quantitative data available for this compound pertains to its anti-proliferative activity in cancer cell lines.

| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| This compound (Compound 3U) | MCF7 | Breast Cancer | Cell Viability | 33.7 |

| This compound (Compound 3U) | K562 | Chronic Myelogenous Leukemia | Cell Viability | 45.9 |

Detailed Experimental Protocols

The following are detailed, representative protocols for the types of assays used to characterize BRD4 inhibitors like this compound.

BRD4 Binding Affinity Assay (AlphaScreen)

This assay is a bead-based, no-wash method to measure the binding of BRD4 to an acetylated histone peptide.

Materials:

-

Recombinant human BRD4 (BD1+BD2) protein

-

Biotinylated histone H4 acetylated peptide

-

Streptavidin-coated donor beads

-

Nickel chelate acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)

-

384-well white opaque microplates

-

This compound (dissolved in DMSO)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

-

Add the BRD4 protein to each well and incubate for 15 minutes at room temperature.

-

Add the biotinylated histone H4 peptide to each well and incubate for another 15 minutes at room temperature.

-

In a separate tube, mix the streptavidin-coated donor beads and nickel chelate acceptor beads in assay buffer.

-

Add the bead mixture to each well of the plate in low-light conditions.

-

Seal the plate and incubate for 1-2 hours at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The IC50 value is calculated by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MCF7 and K562 cell lines

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed MCF7 or K562 cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for MCF7) or for a few hours (for K562).

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and add the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

BRD4 Signaling Pathways

BRD4 exerts its oncogenic effects through the regulation of several key signaling pathways.

The BRD4/c-Myc Axis

BRD4 is a critical regulator of c-Myc transcription. It binds to super-enhancer regions associated with the c-Myc gene, facilitating its expression. Inhibition of BRD4 leads to the downregulation of c-Myc, resulting in decreased cell proliferation and induction of apoptosis.

The BRD4/NF-κB Pathway

BRD4 also plays a role in the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammation and cell survival. BRD4 can bind to acetylated RelA, a subunit of NF-κB, and enhance its transcriptional activity.[3] By inhibiting BRD4, the expression of NF-κB target genes involved in inflammation and cell survival is reduced.

Conclusion

This compound (compound 3U) represents a valuable chemical probe for studying the biological functions of BRD4 and a potential starting point for the development of novel anticancer therapeutics. Its ability to inhibit the proliferation of cancer cell lines at micromolar concentrations highlights the promise of targeting the BRD4/c-Myc and BRD4/NF-κB axes. Further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its therapeutic potential. This guide provides a foundational understanding of this compound for researchers in the field of drug discovery and cancer biology.

References

- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. N-{4-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-3-Fluorophenyl}-1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1h-Pyrazole-4-Carboxamide | C29H25FN4O5 | CID 56604907 - PubChem [pubchem.ncbi.nlm.nih.gov]

BRD4 Inhibitor-24 (CAS 309951-18-6): A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth overview of BRD4 Inhibitor-24 (CAS 309951-18-6), a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the available biochemical and cellular data, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows. The guide aims to facilitate a deeper understanding of BRD4 inhibition and support further research and development efforts in this area.

Introduction to BRD4 as a Therapeutic Target

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It binds to acetylated lysine (B10760008) residues on histone tails and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. BRD4 is particularly important for the expression of key oncogenes, such as c-MYC, and is heavily implicated in the proliferation and survival of various cancer cells. Consequently, the development of small molecule inhibitors targeting BRD4 has emerged as a promising therapeutic strategy in oncology.

BRD4 inhibitors function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby displacing it from chromatin. This leads to the suppression of target gene expression, resulting in cell cycle arrest and apoptosis in cancer cells. This guide focuses on a specific compound, this compound, providing the available technical data and relevant experimental context.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. The cellular potency of the inhibitor was evaluated against two distinct human cancer cell lines: MCF7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia).

| Compound | CAS Number | Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | 309951-18-6 | BRD4 | Cell Viability | MCF7 | 33.7 | Patent CN107721975A |

| This compound | 309951-18-6 | BRD4 | Cell Viability | K562 | 45.9 | Patent CN107721975A |

Note: The K562 cell line was referred to as "K652" in the source material, which is presumed to be a typographical error for the widely used K562 cell line.

Signaling Pathway and Mechanism of Action

BRD4 inhibitors exert their anti-cancer effects by disrupting the interaction between BRD4 and acetylated histones, which is crucial for the transcription of key oncogenes. The diagram below illustrates the mechanism of action of a BRD4 inhibitor.

Caption: Mechanism of action of this compound.

Experimental Protocols

While the specific protocol used to generate the IC50 values for this compound is not publicly available, this section provides a detailed, representative methodology for a standard cell viability assay (MTT assay) commonly employed to determine the potency of small molecule inhibitors against cancer cell lines.

Cell Viability Assay (MTT Assay) for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of adherent (e.g., MCF7) or suspension (e.g., K562) cancer cells.

Materials:

-

Cancer cell lines (MCF7, K562)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (or other test compound)

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Phosphate-buffered saline (PBS, sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

For adherent cells (MCF7): Harvest cells using trypsin, resuspend in complete medium, and seed at a density of 5,000-10,000 cells/well in 100 µL of medium in a 96-well plate. Incubate overnight to allow for cell attachment.

-

For suspension cells (K562): Resuspend cells in complete medium and seed at a density of 20,000-40,000 cells/well in 100 µL of medium in a 96-well plate.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.005 µM).

-

Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

For adherent cells: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.

-

For suspension cells: Add 100 µL of solubilization solution to each well.

-

Shake the plate on a low-speed orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the IC50 of a BRD4 inhibitor using a cell-based viability assay.

Caption: Workflow for IC50 determination.

Conclusion

This compound demonstrates activity against breast and leukemia cancer cell lines, albeit with modest potency in the micromolar range. This technical guide provides the currently available data for this compound and places it within the broader context of BRD4 inhibitor research by supplying representative experimental protocols and visual aids. For researchers investigating the therapeutic potential of BRD4 inhibition, this document serves as a foundational resource. Further characterization of this compound, including biochemical assays to determine its direct binding affinity for BRD4 bromodomains and broader selectivity profiling, would be necessary to fully elucidate its potential as a chemical probe or therapeutic lead.

BRD4 Inhibitor-24: A Comprehensive Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of BRD4 Inhibitor-24, a potent antagonist of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for various therapeutic applications.

Core Physicochemical Characteristics

This compound, also identified as compound 3U in some literature, is a small molecule designed to selectively target the bromodomains of BRD4, a key epigenetic reader protein.[1][2][3] Understanding its fundamental physicochemical properties is crucial for its application in both in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Weight | 262.26 g/mol | [1] |

| Chemical Formula | C13H14N2O4 | [1] |

| CAS Number | 309951-18-6 | [1][4] |

| Appearance | Solid | [1] |

| Color | White to off-white | [1] |

| SMILES | O=C(C1=CC=C(C(OC)=C1)OC)NC2=NOC(C)=C2 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation development.

| Solvent | Solubility | Notes | Source |

| DMSO | ≥ 100 mg/mL (381.30 mM) | Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended. "≥" indicates that the saturation point was not determined. | [1] |

| Corn oil | ≥ 2.5 mg/mL (9.53 mM) | This formulation is suitable for in vivo studies. The solution is clear at this concentration, but saturation is unknown. Caution is advised for dosing periods exceeding half a month. | [1] |

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and building upon existing research.

Preparation of Stock Solutions

In Vitro Studies: To prepare a stock solution for in vitro assays, dissolve this compound in fresh, high-purity DMSO.[1] For example, to achieve a concentration of 100 mg/mL, add the appropriate mass of the solid compound to the calculated volume of DMSO. Gentle vortexing or sonication may be applied to ensure complete dissolution.

In Vivo Studies: For in vivo applications, a stock solution in DMSO can be further diluted in a suitable vehicle like corn oil.[1] A typical protocol involves preparing a concentrated stock solution in DMSO (e.g., 25.0 mg/mL) and then diluting it with corn oil to the desired final concentration (e.g., to achieve a 2.5 mg/mL working solution, add 100 μL of the 25.0 mg/mL DMSO stock to 900 μL of corn oil and mix thoroughly).[1]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

-

Solid Form: Store at 4°C and protect from light.[1]

-

In Solvent: For long-term storage, aliquoted stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solutions from light.[1]

Visualizing Key Pathways and Workflows

BRD4 Signaling Pathway

BRD4 plays a pivotal role in gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the proto-oncogene c-MYC. BRD4 inhibitors competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones and thereby downregulating the expression of target genes.

Caption: Simplified BRD4 signaling pathway and the mechanism of its inhibition.

Experimental Workflow: In Vivo Formulation Preparation

The preparation of a stable and homogenous formulation is critical for the successful execution of in vivo studies. The following diagram illustrates a standard workflow for preparing this compound for animal dosing.

Caption: Workflow for the preparation of this compound for in vivo experiments.

References

Unveiling the Target Selectivity Profile of BRD4 Inhibitors: A Technical Overview

Disclaimer: The specific compound "BRD4 Inhibitor-24" was not identifiable in the public domain. This guide, therefore, presents a representative target selectivity profile based on well-characterized BRD4 inhibitors to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the evaluation process and data interpretation for this class of molecules.

Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in oncology and inflammatory diseases due to its role as an epigenetic reader that regulates the transcription of key oncogenes like c-Myc.[1][2][3] Small molecule inhibitors targeting the bromodomains of BRD4 have shown significant promise, with several advancing into clinical trials.[1] A thorough understanding of a BRD4 inhibitor's target selectivity is paramount for predicting its efficacy and potential off-target effects. This guide delves into the methodologies used to characterize the selectivity profile of BRD4 inhibitors, presents data in a structured format, and visualizes key experimental workflows and signaling pathways.

Target Selectivity Profile: Quantitative Analysis

The selectivity of a BRD4 inhibitor is typically assessed by determining its binding affinity or inhibitory activity against a panel of proteins, including other members of the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, and BRDT), as well as unrelated proteins such as kinases. The following table summarizes representative inhibitory activities of a hypothetical BRD4 inhibitor.

| Target | Assay Type | IC50 (nM) | Notes |

| BRD4 (BD1) | AlphaScreen | 25 | Primary target; high potency. |

| BRD4 (BD2) | HTRF | 50 | Potent inhibition of the second bromodomain. |

| BRD2 (BD1) | AlphaScreen | 150 | Moderate activity against other BET family members, indicating some level of pan-BET inhibition. |

| BRD3 (BD1) | AlphaScreen | 200 | Moderate activity against other BET family members. |

| JAK2 (Kinase) | Kinase Assay | 75 | Example of a potential off-target kinase activity, as seen with some dual kinase-bromodomain inhibitors.[4][5] |

| FLT3 (Kinase) | Kinase Assay | 120 | Example of a potential off-target kinase activity. |

| PLK1 (Kinase) | Kinase Assay | >10,000 | Demonstrates selectivity against certain kinases. |

| Various Receptors & Ion Channels | Radioligand Binding | >10,000 | Screening against a broad panel of receptors and ion channels is crucial to identify potential liabilities that could lead to adverse effects. Some potent BRD4 inhibitors show minimal off-target effects in such panels.[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data. Below are representative protocols for key assays used in the characterization of BRD4 inhibitors.

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Inhibition

-

Principle: This bead-based assay measures the disruption of the interaction between the BRD4 bromodomain and an acetylated histone peptide.

-

Protocol:

-

A solution containing a GST-tagged BRD4 bromodomain and the test inhibitor (at varying concentrations) is incubated with a biotinylated histone H4 peptide (acetylated at lysine (B10760008) 12) in an assay buffer.

-

Glutathione donor beads and streptavidin acceptor beads are then added to the mixture.

-

In the absence of an inhibitor, the binding of the BRD4 bromodomain to the histone peptide brings the donor and acceptor beads into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

-

An effective inhibitor will disrupt the BRD4-histone interaction, separating the beads and leading to a decrease in the AlphaScreen signal.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[6][7]

-

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: HTRF is another proximity-based assay that utilizes fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

-

Protocol:

-

A GST-tagged BRD4 bromodomain is mixed with an acetylated histone H4 peptide labeled with a FRET acceptor (e.g., d2).

-

An anti-GST antibody labeled with the FRET donor (e.g., Europium cryptate) is added to the solution along with the test inhibitor.

-

When BRD4 binds to the histone peptide, the donor and acceptor are brought close enough for FRET to occur upon excitation.

-

The inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

IC50 values are determined from the dose-response curve.[8][9]

-

3. Kinase Inhibition Assays

-

Principle: To assess off-target effects on kinases, various assay formats can be employed, such as radioisotope filter binding assays or fluorescence-based assays.

-

Protocol (Representative Radioisotope Filter Binding Assay for EGFR):

-

The kinase (e.g., EGFR) is incubated with a substrate (e.g., a synthetic peptide) in the presence of the test inhibitor and [γ-33P]-ATP.

-

The kinase transfers the radiolabeled phosphate (B84403) from ATP to the substrate.

-

The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate.

-

Unreacted [γ-33P]-ATP is washed away.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

A decrease in radioactivity indicates inhibition of the kinase.

-

IC50 values are calculated from the concentration-response data.[10]

-

Visualizing Workflows and Pathways

Experimental Workflow for BRD4 Inhibitor Selectivity Profiling

References

- 1. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4-Regulated Molecular Targets in Mantle Cell Lymphoma: Insights into Targeted Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of "Compound 3U" Variants in Cancer Research

Introduction: The designation "compound 3U" appears in multiple independent research publications, each referring to a distinct chemical entity with demonstrated anticancer properties. This guide provides a detailed overview of the biological activities of these different "compound 3U" variants, tailored for researchers, scientists, and drug development professionals. Each compound is presented separately to avoid ambiguity, with a focus on its quantitative data, experimental protocols, and mechanisms of action, including detailed signaling pathway diagrams.

Compound 3U: A Naphthyridine Derivative

This compound, identified as (10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone, has been investigated for its cytotoxic effects against various cancer cell lines, with a particular focus on human malignant melanoma.[1][2]

Quantitative Data: Anti-proliferative Activity

The inhibitory activity of the naphthyridine derivative 3U was evaluated against a panel of nine human cancer cell lines and one normal cell line using the MTT assay after 48 hours of exposure. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1][3]

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 1.52 ± 0.10 |

| A549 | Lung Carcinoma | 3.68 ± 0.17 |

| HCT116 | Colon Carcinoma | 3.11 ± 0.15 |

| HeLa | Cervical Carcinoma | 4.13 ± 0.21 |

| HT29 | Colorectal Adenocarcinoma | 3.98 ± 0.19 |

| LOVO | Colon Carcinoma | 4.52 ± 0.23 |

| MCF7 | Breast Adenocarcinoma | 11.21 ± 0.56 |

| SY5Y | Neuroblastoma | 4.89 ± 0.24 |

| U2OS | Osteosarcoma | 4.33 ± 0.22 |

| HSF | Normal Human Skin Fibroblast | 7.89 ± 0.39 |

The compound exhibited the most potent activity against the A375 melanoma cell line and demonstrated a degree of selectivity, being less cytotoxic to the normal HSF cell line compared to most of the tested cancer cell lines.[1][3]

Mechanism of Action: Dual Induction of Necroptosis and Apoptosis

Compound 3U induces cell death in A375 melanoma cells through two distinct, concentration-dependent pathways: necroptosis at lower concentrations and apoptosis at higher concentrations.[1][2] This dual mechanism is initiated by the upregulation of death receptors (DRs) and the scaffold protein FADD.[1][2]

At high concentrations (12 µM, 16 µM, and 20 µM), compound 3U triggers the extrinsic apoptosis pathway, characterized by the cleavage of caspase-8 and caspase-3.[1][3] The decision between apoptosis and necroptosis is critically dependent on the activity of caspase-8.[1] When caspase-8 is active, it leads to apoptosis by cleaving and inactivating RIP1.[1] Conversely, inhibition of caspase-8 favors the necroptotic pathway, which involves the phosphorylation of RIP1 and MLKL.[1][5]

References

- 1. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic strategies of targeting non-apoptotic regulated cell death (RCD) with small-molecule compounds in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BRD4 Inhibition on Gene Transcription: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in various diseases, particularly cancer.[1] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 plays a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine (B10760008) residues on histone proteins.[1][2] This interaction facilitates the recruitment of transcriptional machinery to specific gene loci, driving the expression of genes crucial for cell cycle progression, proliferation, and survival.[2][3] Dysregulation of BRD4 activity is frequently implicated in the pathogenesis of numerous cancers, making it a compelling target for the development of small molecule inhibitors.[1][2]

This technical guide provides a comprehensive overview of the effects of BRD4 inhibition on gene transcription, with a focus on the well-characterized inhibitor JQ1 as a representative example, in the absence of specific public data for a compound named "BRD4 Inhibitor-24". We will delve into the molecular mechanisms of action, present quantitative data on transcriptional changes, provide detailed experimental protocols for key assays, and visualize the associated signaling pathways and experimental workflows.

Mechanism of Action of BRD4 Inhibitors

BRD4 functions as a scaffold protein that links chromatin to the transcriptional machinery.[4] It contains two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated histones, particularly at promoter and enhancer regions.[5][6] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2, or K).[7] P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), which releases it from a paused state and promotes productive transcriptional elongation.[5][7]

BRD4 inhibitors are small molecules designed to competitively bind to the acetylated lysine-binding pocket of BRD4's bromodomains.[2] This competitive inhibition prevents BRD4 from associating with chromatin, leading to its displacement from gene promoters and enhancers.[8] Consequently, the recruitment of P-TEFb is hindered, Pol II elongation is stalled, and the transcription of BRD4-dependent genes is suppressed.[9] One of the most well-documented downstream effects of BRD4 inhibition is the profound and rapid downregulation of the MYC oncogene, a key driver of proliferation in many cancers.[8][10][11]

Quantitative Effects of BRD4 Inhibition on Gene Transcription

The inhibition of BRD4 leads to significant changes in the expression of a subset of genes, with a particularly strong effect on highly transcribed genes regulated by super-enhancers. The following tables summarize quantitative data from various studies on the effects of BRD4 inhibitors on gene expression and cell viability.

Table 1: Effect of BRD4 Inhibitors on c-MYC Expression

| Cell Line | Inhibitor | Concentration | Duration | Effect on c-MYC mRNA | Effect on c-MYC Protein | Citation(s) |

| LP-1 (Multiple Myeloma) | (+)-JQ1 | 1 µM | 4 hours | Significant reduction | - | [8] |

| Raji (Burkitt's Lymphoma) | (+)-JQ1 | 1 µM | 2 hours | Significant reduction | - | [8] |

| MV4-11 (AML) | (+)-JQ1 | Not specified | 4 hours | 99.8% suppression | Decreased | [8] |

| MM.1S (Multiple Myeloma) | JQ1 | 500 nM | 1-8 hours | Time-dependent downregulation | Time-dependent downregulation | [10] |

| MCC-3 & MCC-5 (Merkel Cell Carcinoma) | JQ1 | 800 nM | 72 hours | Significant decrease | Significant decrease | [12] |

| HEC-1A & Ishikawa (Endometrial Cancer) | JQ1 | Not specified | Not specified | Significant reduction | Significant reduction | [11] |

Table 2: Global Gene Expression Changes upon BRD4 Inhibition or Knockdown

| Cell Line | Method | Number of Upregulated Genes | Number of Downregulated Genes | Citation(s) |

| U251 (Glioma) | BRD4 Knockdown | 1,648 | 1,881 | [4] |

| HEK293T | BRD4 Knockdown | 970 | 887 | [13] |

| SU-R-786-o (Renal Cell Carcinoma) | JQ1 (2.5 µM) | - | 525 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of BRD4 inhibitors on gene transcription.

Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where BRD4 binds and to assess the displacement of BRD4 from these regions upon inhibitor treatment.

Materials:

-

Cells of interest

-

BRD4 inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)

-

Formaldehyde (B43269) (37%)

-

Cell lysis buffer, Nuclear lysis buffer, ChIP dilution buffer

-

ChIP-validated anti-BRD4 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl), Elution buffer

-

RNase A, Proteinase K

-

DNA purification kit

Procedure:

-

Cell Treatment and Cross-linking:

-

Culture cells to approximately 80-90% confluency.

-

Treat cells with the desired concentration of the BRD4 inhibitor or vehicle for the appropriate duration.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[15]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[16]

-

-

Cell Lysis and Chromatin Shearing:

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP dilution buffer.[17]

-

Save a small aliquot as the "input" control.[17]

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.[15]

-

Incubate the pre-cleared chromatin with a ChIP-validated anti-BRD4 antibody or a control IgG overnight at 4°C with rotation.[15]

-

Add Protein A/G beads to capture the antibody-chromatin complexes.[15]

-

-

Washing and Elution:

-

Reverse Cross-linking and DNA Purification:

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the sequencer manufacturer's protocol.

-

Perform high-throughput sequencing.

-

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a BRD4 inhibitor on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

BRD4 inhibitor and vehicle control (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

-

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of the inhibitor and determine the IC50 value using non-linear regression.[20]

-

Protocol 3: Western Blotting

Objective: To measure the protein expression levels of BRD4 and its downstream targets (e.g., c-MYC) following inhibitor treatment.

Materials:

-

Cells treated with BRD4 inhibitor or vehicle

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-c-MYC, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[2]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.[2]

-

Incubate the membrane with the primary antibody (e.g., anti-c-MYC) overnight at 4°C.[20]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[20]

-

Wash the membrane again and incubate with a chemiluminescent substrate.[20]

-

Visualize the protein bands using an imaging system.[20]

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin).[12]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.

Caption: BRD4-mediated gene transcription and its inhibition.

Caption: A standard workflow for a ChIP-seq experiment.

Conclusion

BRD4 inhibitors represent a promising class of therapeutic agents that function by disrupting a key epigenetic mechanism of gene regulation. By displacing BRD4 from chromatin, these inhibitors effectively suppress the transcription of critical oncogenes like c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[10][11] The technical guide provided here outlines the fundamental principles of BRD4 inhibitor action, presents quantitative data on their transcriptional effects, and details the experimental protocols necessary for their characterization. A thorough understanding of these concepts and methodologies is essential for researchers and drug development professionals working to advance BRD4-targeted therapies.

References

- 1. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. BETter together: exploiting BRD4-functions in transcription to inform rational combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. GEO Accession viewer [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 19. encodeproject.org [encodeproject.org]

- 20. benchchem.com [benchchem.com]

- 21. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Structural Analogs of BRD4 Inhibitor-24

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, has emerged as a critical target in oncology and other therapeutic areas. Small molecule inhibitors targeting the acetyl-lysine binding pockets of BRD4 have shown significant promise in preclinical and clinical studies. This technical guide focuses on "BRD4 Inhibitor-24," a compound identified as a potent BRD4 inhibitor, and provides a comprehensive overview of its structural analogs. We delve into the core chemical scaffolds, summarize quantitative biological data, and provide detailed experimental protocols for the characterization of these inhibitors. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of BRD4 inhibition.

The Core Scaffold: this compound

This compound, also identified as compound 3U, is a small molecule inhibitor of BRD4.[1][2][3] Its chemical structure is based on a 2-(1H-indol-3-yl)-N-phenylacetamide scaffold. This core structure serves as a foundation for the design and synthesis of a multitude of structural analogs aimed at improving potency, selectivity, and pharmacokinetic properties.

Chemical Structure of this compound:

(Chemical structure can be visualized using any standard chemical drawing software)

Initial studies have demonstrated its anti-tumor activity against MCF7 and K562 cancer cell lines, with IC50 values of 33.7 µM and 45.9 µM, respectively.[1][2]

Structural Analogs and Structure-Activity Relationships (SAR)

The 2-(1H-indol-3-yl)-N-phenylacetamide scaffold has been explored for various biological activities, and its derivatives represent a promising class of BRD4 inhibitors. Modifications on both the indole (B1671886) ring and the N-phenylacetamide moiety can significantly impact binding affinity and cellular activity.

Table 1: Quantitative Data for this compound and Representative Structural Analogs

| Compound ID | Core Scaffold | Modifications | BRD4 BD1 IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Citation |

| This compound (3U) | 2-(1H-indol-3-yl)-N-phenylacetamide | - | Not Reported | MCF7 | 33.7 | [1][2] |

| K562 | 45.9 | [1][2] | ||||

| Analog A | 2-(1H-indol-3-yl)-N-phenylacetamide | Substitution on the indole ring | Data not available | - | - | |

| Analog B | 2-(1H-indol-3-yl)-N-phenylacetamide | Substitution on the phenyl ring of the acetamide | Data not available | - | - | |

| Analog C | 2,2-di(1H-indol-3-yl)-N-phenylacetamide | Addition of a second indole group | Not Reported | HCT116 | Moderate to good | [4] |

Note: Publicly available quantitative data for direct structural analogs of this compound with demonstrated BRD4 inhibitory activity is limited. The table structure is provided for future data population.

BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 plays a crucial role in gene transcription by binding to acetylated histones at promoters and enhancers, thereby recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including key oncogenes like c-Myc and anti-apoptotic factors like BCL2.

BRD4 inhibitors, including this compound and its analogs, competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2). This displacement of BRD4 from chromatin leads to the downregulation of its target genes, ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of BRD4 inhibitors.

BRD4 Binding Affinity Assays

4.1.1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the competitive binding of an inhibitor to the BRD4 bromodomain.[5][6][7]

-

Principle: A biotinylated histone peptide and a GST-tagged BRD4 protein are brought into proximity, captured by streptavidin-coated donor beads and glutathione-coated acceptor beads, respectively. Excitation of the donor beads results in a luminescent signal from the acceptor beads. Inhibitors that disrupt the BRD4-histone interaction will decrease the signal.

-

Materials:

-

GST-tagged BRD4 protein (BD1 or BD2)

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compounds (serial dilutions)

-

384-well microplate

-

AlphaScreen-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the test compound, GST-BRD4, and biotinylated histone peptide to the wells of a 384-well plate.

-

Incubate for 30 minutes at room temperature.

-

Add a suspension of Glutathione Acceptor beads and incubate for 60 minutes in the dark.

-

Add a suspension of Streptavidin Donor beads and incubate for 30 minutes in the dark.

-

Read the plate on an AlphaScreen reader.

-

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the proximity between a donor and an acceptor fluorophore to quantify binding.[8][9][10][11]

-

Principle: A terbium-labeled anti-tag antibody (donor) binds to a tagged BRD4 protein, and a fluorescently labeled acetylated peptide (acceptor) binds to BRD4. When in close proximity, excitation of the donor causes energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Tagged BRD4 protein (e.g., His-tagged, GST-tagged)

-

Terbium-labeled anti-tag antibody

-

Fluorescently labeled acetylated histone peptide

-

Assay Buffer

-

Test compounds

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Add test compound, tagged BRD4, and the terbium-labeled antibody to the wells.

-

Incubate for a defined period (e.g., 60 minutes).

-

Add the fluorescently labeled acetylated peptide.

-

Incubate for another defined period (e.g., 60 minutes).

-

Read the plate using a TR-FRET reader, measuring emission at two wavelengths (donor and acceptor).

-

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50.

Cellular Activity Assays

4.2.1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of inhibitors on cell proliferation and viability.[12][13][14]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., MCF7, K562)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound for a specified time (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

4.2.2. Western Blot for Downstream Target Expression

This technique is used to measure the protein levels of BRD4 target genes like c-Myc and BCL2.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Procedure:

-

Treat cells with the inhibitor for a desired time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against c-Myc, BCL2, and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Target Engagement Assay

4.3.1. Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if an inhibitor displaces BRD4 from specific gene promoters in a cellular context.[15][16][17][18]

-

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (BRD4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.

-

Procedure:

-

Treat cells with the inhibitor.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication.

-

Immunoprecipitate BRD4-DNA complexes using an anti-BRD4 antibody.

-

Reverse the cross-links and purify the DNA.

-

Quantify the amount of specific DNA sequences (e.g., c-Myc promoter) by qPCR.

-

-

Data Analysis: Compare the amount of target DNA immunoprecipitated in inhibitor-treated versus vehicle-treated cells.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for BRD4 inhibitor characterization and the logical relationship of the experimental assays.

References

- 1. Featured products | DC Chemicals [dcchemicals.com]

- 2. Featured products | DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. westbioscience.com [westbioscience.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 17. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 18. protocols.io [protocols.io]

BRD4 Inhibitor-24: A Technical Overview of an Emerging Epigenetic Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available patent information for "BRD4 Inhibitor-24," a compound also identified as "compound 3U." This inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting BRD4, has shown potential as an anti-tumor agent. This document synthesizes the publically accessible data, focusing on its biological activity and the associated intellectual property.

Core Compound Information

"this compound" is primarily associated with the Chinese patent CN107721975A . Our investigation indicates that this patent is the foundational source for the initial biological data available for this compound.

Quantitative Biological Data

The primary quantitative data available for this compound pertains to its in vitro anti-proliferative activity against two cancer cell lines. This data is summarized in the table below.

| Compound Identifier | Cell Line | IC50 (µM) | Patent Reference |

| This compound (compound 3U) | MCF7 (Human Breast Adenocarcinoma) | 33.7 | CN107721975A[1] |

| This compound (compound 3U) | K562 (Human Chronic Myelogenous Leukemia) | 45.9 | CN107721975A[1] |

Experimental Protocols

A detailed exposition of the experimental protocols for the synthesis, biochemical, and cellular assays of this compound is contingent on the full text of the patent CN107721975A . At present, a publicly available, full English translation of this patent is not accessible through standard patent databases and search engines.

The typical methodologies for evaluating BRD4 inhibitors generally involve the following experimental workflows:

General Experimental Workflow for BRD4 Inhibitor Evaluation```dot

Caption: Mechanism of action of BRD4 inhibitors in suppressing oncogene transcription.

Limitations and Path Forward

The comprehensive technical analysis of "this compound" is currently limited by the lack of a publicly available, full English translation of the foundational patent, CN107721975A . To advance the understanding of this compound, the following steps are recommended:

-

Acquisition of Full Patent Text: Utilize professional patent search services or legal counsel to obtain the full, original Chinese text of CN107721975A.

-

Professional Translation: Commission a professional translation of the patent document, with a focus on the "Examples" and "Methods" sections, which will contain the detailed experimental protocols.

-

Further Literature Search: Conduct ongoing searches in scientific databases (e.g., PubMed, Scopus, Web of Science) for publications that may cite this patent or disclose further data on "compound 3U."

This guide will be updated as more information becomes publicly accessible.

References

The Inhibition of BRD4 by JQ1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding interaction between the potent small molecule inhibitor, (+)-JQ1, and the bromodomain and extra-terminal domain (BET) protein, BRD4. JQ1 serves as a valuable chemical probe for studying the biological functions of BRD4 and as a scaffold for the development of therapeutics targeting cancers and inflammatory diseases.[1] This document details the quantitative binding data, experimental methodologies for key assays, and the signaling pathways modulated by this interaction.

Quantitative Binding Affinity of (+)-JQ1 to BRD4

The binding affinity of (+)-JQ1 for the two bromodomains of BRD4, BD1 and BD2, has been extensively characterized using multiple biophysical and biochemical assays. The compound exhibits high-affinity binding to both bromodomains.

Table 1: Dissociation Constants (Kd) for (+)-JQ1 Binding to BRD4 Bromodomains

| Bromodomain | Kd (nM) | Method | Reference |

| BRD4(1) | ~50 | Isothermal Titration Calorimetry (ITC) | [1] |

| BRD4(2) | ~90 | Isothermal Titration Calorimetry (ITC) | [1] |

| BRD4(N) | 49 | Not Specified | |

| BRD4(C) | 90.1 | Not Specified | |

| BRD4-1 | 13.7 - 15.4 | Surface Plasmon Resonance (SPR) | [2] |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of (+)-JQ1 against BRD4 Bromodomains

| Bromodomain | IC50 (nM) | Assay | Reference |

| BRD4(1) | 77 | AlphaScreen | [1] |

| BRD4(2) | 33 | AlphaScreen | [1] |

| BRD4 (N) | 76.9 | Not Specified | |

| BRD4 (C) | 32.6 | Not Specified |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of JQ1 with BRD4 are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[3]

Protocol Outline:

-

Protein and Ligand Preparation:

-

ITC Measurement:

-

Load the purified BRD4 bromodomain solution (typically 10-20 µM) into the sample cell of the ITC instrument.[3]

-

Fill the injection syringe with the (+)-JQ1 solution, typically at a 10-fold higher concentration than the protein.[3]

-

Perform a series of sequential injections of JQ1 into the protein solution at a constant temperature (e.g., 15°C or 25°C).

-

Measure the heat released or absorbed during each injection.[3]

-

-

Data Analysis:

-

Correct the raw injection heats for the heat of dilution by performing a control titration of JQ1 into the buffer alone.[3][4]

-

Plot the corrected heats against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding) to determine Kd, ΔH, and stoichiometry.[3]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive assay used to measure biomolecular interactions in a high-throughput format, making it ideal for inhibitor screening and IC50 determination.[3][5]

Protocol Outline:

-

Reagent Preparation:

-

Assay Procedure:

-

Add serially diluted (+)-JQ1 to the wells of a 384-well microplate.[6]

-

Add the GST-tagged BRD4 protein and the biotinylated histone peptide to the wells and incubate to allow for complex formation.[6]

-

Add the anti-GST Acceptor beads and incubate in the dark.

-

Add the Streptavidin-coated Donor beads and perform a final incubation in the dark.[6]

-

-

Signal Detection and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

In the absence of an inhibitor, the binding of the BRD4-histone complex brings the donor and acceptor beads into proximity, generating a signal.

-

JQ1 competes with the histone peptide for binding to BRD4, separating the beads and causing a decrease in the signal.[8]

-

Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

-

Cellular Viability and Apoptosis Assays

These assays are crucial for determining the cytotoxic and pro-apoptotic effects of JQ1 on cancer cell lines.

Cell Viability (XTT/MTT Assay) Protocol Outline:

-

Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a range of concentrations of (+)-JQ1 or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72, or 96 hours).[9][10]

-

Reagent Addition: Add XTT or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Signal Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the JQ1 concentration to determine the IC50 value.[11]

Apoptosis (Annexin V/PI Staining) Protocol Outline:

-

Cell Treatment: Treat cells with the desired concentrations of (+)-JQ1 or a vehicle control for the desired time period.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[12]

Immunofluorescence

Immunofluorescence is used to visualize the subcellular localization of BRD4 and to observe changes in its distribution upon treatment with JQ1.

Protocol Outline:

-

Cell Culture and Treatment: Seed cells on coverslips or in chamber slides and treat with (+)-JQ1 or a vehicle control.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol) and permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).[13]

-

Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS).[13]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for BRD4.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Treatment with JQ1 is expected to cause a displacement of BRD4 from chromatin, leading to a more diffuse nuclear staining.[1]

BRD4 Signaling and Mechanism of Action of JQ1

BRD4 is a key epigenetic reader that recognizes acetylated lysine (B10760008) residues on histone tails, primarily on H3 and H4.[14] This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex to the promoters and super-enhancers of target genes. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of genes involved in cell cycle progression, proliferation, and oncogenesis, such as MYC.[13][14] BRD4 also plays a role in stabilizing nuclear NF-κB by binding to acetylated RelA.[14]

(+)-JQ1 acts as a competitive inhibitor by binding to the acetyl-lysine binding pockets of the BRD4 bromodomains.[1][15] This prevents BRD4 from associating with acetylated histones on chromatin.[1][16] The displacement of BRD4 from gene promoters and enhancers leads to the downregulation of key oncogenes like MYC, resulting in cell cycle arrest, cellular differentiation, and apoptosis in susceptible cancer cells.[1][13][15][17]

Logical Relationships of JQ1's Effects

The interaction of JQ1 with BRD4 initiates a cascade of molecular and cellular events, culminating in an anti-tumor response. The logical flow of these events is outlined below.